4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a formyl group, and a fluorobenzenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the pyrimidinyl group with a halogenated fluorobenzenecarboxylate under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the formyl group, resulting in a different functional group.
Substitution: The fluorobenzenecarboxylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be converted to 4-(4-carboxy-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate.
Reduction: The reduction product may vary depending on the specific conditions used.
Substitution: The substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate is used in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its structural features allow it to be used in the design of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate
4-(4-Formyl-2-pyrimidinyl)phenyl 3-fluorobenzenecarboxylate
4-(4-Formyl-2-pyrimidinyl)phenyl 2-fluorobenzenecarboxylate
Uniqueness: 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate stands out due to the presence of the fluorine atom at the para position of the benzenecarboxylate group. This fluorine atom can significantly influence the compound's reactivity and biological activity, making it distinct from its non-fluorinated counterparts.
Properties
IUPAC Name |
[4-(4-formylpyrimidin-2-yl)phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O3/c19-14-5-1-13(2-6-14)18(23)24-16-7-3-12(4-8-16)17-20-10-9-15(11-22)21-17/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHRNECBRDVDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C=O)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.